molecular formula C10H7ClF3NO B13082171 3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile

Cat. No.: B13082171
M. Wt: 249.61 g/mol
InChI Key: GCNUXFOQBCJLBA-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile is an organic compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced reactor technologies to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile is a synthetic organic compound that has garnered attention due to its significant biological activity, primarily attributed to its unique chemical structure. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various applications, including herbicides and potential pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClF3NO. The presence of functional groups such as the chloro-substituted phenoxy and the nitrile moiety contributes to its reactivity and biological effects.

Property Value
Molecular FormulaC10H7ClF3NO
CAS Number1443328-35-5
Purity95%
AppearanceNot specified
Hazard StatementsH315, H319, H335

Herbicidal Properties

Research indicates that this compound exhibits effective herbicidal activity. Its mechanism involves the inhibition of specific biochemical pathways in plants, leading to impaired growth and development. Studies have shown that compounds with similar structures often target the photosynthesis process or disrupt hormone signaling pathways in plants, effectively controlling weed populations.

Pharmacological Potential

Beyond its herbicidal properties, this compound has been investigated for potential pharmacological applications. The trifluoromethyl group is known to enhance the compound's interaction with biological targets, which may include anti-inflammatory and anti-cancer activities. Compounds with similar structural motifs have been reported to exhibit significant anti-cancer effects through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Herbicidal Efficacy : A study evaluating the herbicidal activity of various phenoxy compounds found that this compound effectively suppressed the growth of several weed species in controlled environments. The compound demonstrated a dose-dependent response, indicating its potential utility in agricultural applications.
  • Anti-Cancer Activity : In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, a comparative analysis of several trifluoromethyl-substituted phenoxy compounds revealed that those with structural similarities to this compound significantly inhibited cell proliferation in breast cancer models .

Properties

Molecular Formula

C10H7ClF3NO

Molecular Weight

249.61 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]propanenitrile

InChI

InChI=1S/C10H7ClF3NO/c11-8-6-7(10(12,13)14)2-3-9(8)16-5-1-4-15/h2-3,6H,1,5H2

InChI Key

GCNUXFOQBCJLBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OCCC#N

Origin of Product

United States

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